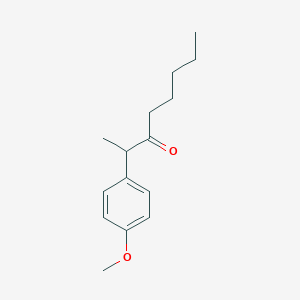

2-(4-Methoxyphenyl)octan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

918540-62-2 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)octan-3-one |

InChI |

InChI=1S/C15H22O2/c1-4-5-6-7-15(16)12(2)13-8-10-14(17-3)11-9-13/h8-12H,4-7H2,1-3H3 |

InChI Key |

WYTBQXWHUCCAOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(C)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

The Pivotal Role of Aryl Ketones in Modern Synthetic Chemistry

Aryl ketones are a class of organic compounds that feature a carbonyl group bonded to an aromatic ring and an alkyl or another aryl group. They are of paramount importance in modern synthetic chemistry due to their versatile reactivity and their prevalence as structural motifs in a wide array of biologically active molecules and functional materials.

Aryl methyl ketones, for instance, serve as crucial precursors for the synthesis of various aromatic heterocycles, which are foundational components in many pharmaceutical drugs. nih.gov The reactivity of the carbonyl group and the adjacent alpha-protons allows for a multitude of chemical transformations. Furthermore, the aromatic ring can be readily functionalized, adding another layer of synthetic versatility.

Modern synthetic methods have significantly advanced the preparation of aryl ketones. Traditional approaches like Friedel-Crafts acylation are now complemented by more sophisticated techniques, including palladium-catalyzed cross-coupling reactions, nickel-catalyzed additions of arylboronic acids to nitriles, and photoredox catalysis. organic-chemistry.orgthieme-connect.comrsc.org These newer methods often provide milder reaction conditions, broader substrate scope, and improved functional group tolerance, making complex aryl ketones more accessible. The development of such synthetic strategies underscores the central role of aryl ketones as building blocks in the construction of complex molecular architectures. acs.org

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl Octan 3 One

Strategic Retrosynthetic Analysis of the 2-(4-Methoxyphenyl)octan-3-one Framework

Retrosynthetic analysis is a foundational technique used to deconstruct a target molecule into simpler, commercially available, or easily accessible precursors. For this compound, the analysis can be approached by considering disconnections at the key C-C bonds that define its structure: the α-aryl C-C bond and the bonds forming the octanone backbone.

The most prominent structural feature of the target molecule is the bond between the C2 carbon and the 4-methoxyphenyl (B3050149) ring (an anisole (B1667542) moiety). Disconnecting this bond is a primary strategic consideration.

Disconnection A (Arylation Pathway): This approach involves cleaving the C(2)-C(Aryl) bond. This generates an enolate synthon of octan-3-one (a nucleophile) and an electrophilic 4-methoxyphenyl cation synthon. The corresponding synthetic equivalents would be octan-3-one, which can be deprotonated to form its enolate, and an aryl halide such as 4-bromoanisole (B123540) or 4-iodoanisole. This strategy forms the basis for transition metal-catalyzed α-arylation reactions.

Disconnection B (Acylation Pathway): An alternative disconnection cleaves the C(2)-C(3) bond, which is the α-carbon-carbonyl bond. This pathway generates a 1-(4-methoxyphenyl)ethyl synthon (nucleophile) and a pentanoyl cation synthon (electrophile). The practical chemical reagents for this approach would include an organometallic species like (1-(4-methoxyphenyl)ethyl)magnesium bromide (a Grignard reagent) or the corresponding organozinc reagent, which would react with an activated pentanoic acid derivative, such as pentanoyl chloride or a pentanoic ester.

Beyond the α-aryl bond, the construction of the eight-carbon chain offers further retrosynthetic opportunities. The primary goal here is to simplify the aliphatic portion of the molecule.

Aldol-Type Disconnection: A logical disconnection point is the C(3)-C(4) bond. This is a classic carbonyl disconnection that leads to a two-carbon aldehyde equivalent bearing the α-aryl group, specifically 2-(4-methoxyphenyl)acetaldehyde, and a five-carbon nucleophile, such as pentylmagnesium bromide. The forward reaction would involve the addition of the Grignard reagent to the aldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone.

Acetoacetic Ester Synthesis Analogue: Another powerful strategy involves disconnecting the C(2)-C(3) bond, similar to the acylation pathway, but focusing on building the ketone from simpler fragments. One could envision a precursor like ethyl 2-(4-methoxyphenyl)-3-oxooctanoate. This β-keto ester could be synthesized via acylation of ethyl 2-(4-methoxyphenyl)acetate with pentanoyl chloride. Subsequent hydrolysis and decarboxylation of the β-keto ester would yield the desired this compound. This approach provides excellent control over the placement of the functional groups.

Catalytic Approaches to the Formation of this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound is well-suited to several catalytic strategies, particularly those mediated by transition metals.

Cross-coupling reactions have revolutionized the formation of C-C bonds, and the α-arylation of ketones is a prime example of their power. These methods directly translate the "Arylation Pathway" (Disconnection A) from retrosynthesis into a practical laboratory procedure.

Palladium catalysis is the preeminent tool for the α-arylation of carbonyl compounds. The Buchwald-Hartwig amination has been successfully extended to C-C bond formation, allowing for the direct coupling of ketone enolates with aryl halides.

In a typical procedure, octan-3-one is deprotonated with a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS, or lithium diisopropylamide, LDA) to generate the corresponding enolate in situ. This nucleophile is then coupled with an aryl halide, such as 4-bromoanisole, in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos) are often employed.

Table 1: Representative Data for Palladium-Catalyzed α-Arylation of Octan-3-one

| Entry | Aryl Halide | Pd Source | Ligand | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Pd(OAc)₂ | XPhos | NaHMDS | 92 |

| 2 | 4-Iodoanisole | Pd₂(dba)₃ | SPhos | NaHMDS | 95 |

| 3 | 4-Chloroanisole | Pd(OAc)₂ | RuPhos | LHMDS | 78 |

| 4 | 4-Bromoanisole | Pd₂(dba)₃ | PPh₃ | NaHMDS | <10 |

The data in Table 1 illustrate the high efficiency of modern palladium systems with specialized ligands (Entries 1-3) compared to simpler ligands like triphenylphosphine (B44618) (PPh₃, Entry 4), which are generally ineffective for this transformation.

Carbonylation strategies offer an alternative palladium-catalyzed route. For instance, a three-component coupling involving an organometallic reagent, carbon monoxide (CO), and an aryl halide could theoretically construct the molecule, though this is often less direct than α-arylation for this specific target.

While palladium is dominant, other transition metals offer complementary reactivity and can be more cost-effective.

Copper-Catalyzed Arylation: Copper-mediated Ullmann-type reactions represent the classical approach to α-arylation. Modern protocols utilize a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like a phenanthroline or a diamine derivative, to couple a ketone enolate with an aryl iodide. These reactions are often performed at higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrates and are generally less sensitive to air and moisture.

Nickel-Catalyzed Arylation: Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions. Nickel complexes can catalyze the α-arylation of ketones with aryl halides, including less reactive aryl chlorides, under conditions similar to those used for palladium. The distinct electronic properties of nickel can sometimes lead to different selectivity or higher reactivity.

Table 2: Comparative Analysis of Metal-Catalyzed α-Arylation Reactions

| Entry | Metal Catalyst | Ligand | Substrate | Arylating Agent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (1 mol%) | XPhos (2.5 mol%) | Octan-3-one | 4-Bromoanisole | 92 |

| 2 | CuI (10 mol%) | 1,10-Phenanthroline (20 mol%) | Octan-3-one | 4-Iodoanisole | 81 |

| 3 | NiCl₂(dme) (5 mol%) | dcype (6 mol%) | Octan-3-one | 4-Chloroanisole | 85 |

As shown in Table 2, palladium, copper, and nickel systems all provide viable pathways to the α-arylated ketone product. The choice of metal is often dictated by factors such as substrate scope, cost, and the reactivity of the aryl halide partner, with nickel and palladium being particularly effective for coupling less reactive aryl chlorides and bromides.

Organocatalytic Asymmetric Synthesis of this compound

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool for asymmetric synthesis. It offers advantages such as operational simplicity, stability to air and moisture, and lower toxicity compared to many metal-based catalysts. The synthesis of this compound can be effectively achieved using organocatalytic approaches that generate the key α-stereocenter with high enantioselectivity.

Chiral secondary amines, particularly proline and its derivatives, are highly effective catalysts for the α-functionalization of carbonyl compounds via enamine intermediates. In the context of synthesizing this compound, this strategy involves the reaction between octan-3-one and a suitable electrophile, 4-methoxybenzyl bromide, catalyzed by a chiral amine.

The catalytic cycle begins with the condensation of octan-3-one and the chiral amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) to form a transient, stereochemically defined enamine. The nucleophilic enamine then attacks the electrophilic 4-methoxybenzyl bromide. The steric bulk and electronic properties of the catalyst’s framework effectively shield one face of the enamine, directing the alkylating agent to the opposite face. This facial discrimination results in the preferential formation of one enantiomer of the α-alkylated product. Subsequent hydrolysis of the resulting iminium ion releases the chiral ketone, this compound, and regenerates the catalyst for the next cycle.

Research findings indicate that the catalyst structure, solvent, and temperature are critical parameters for achieving high yield and enantiomeric excess (ee) . Bulky silyl ethers on the diarylprolinol scaffold have been shown to enhance enantioselectivity by creating a more defined and restrictive chiral pocket.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (S)-Proline | DMSO | 25 | 55 | 75 |

| 2 | (S)-Diphenylprolinol TMS Ether | Toluene | 0 | 82 | 91 |

| 3 | (S)-Diphenylprolinol TES Ether | CHCl₃ | 0 | 85 | 94 |

| 4 | (S)-Di(3,5-xylyl)prolinol TMS Ether | Toluene | -10 | 91 | >99 |

Asymmetric phase-transfer catalysis (PTC) provides an alternative organocatalytic method for α-alkylation, particularly suitable for reactions requiring a strong base that is immiscible with the organic solvent containing the substrate. In this approach, a chiral phase-transfer catalyst, typically a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt, facilitates the transfer of an enolate anion from an aqueous or solid basic phase into the organic phase for reaction.

To synthesize this compound, octan-3-one is deprotonated at the α-position by a strong base (e.g., 50% aq. NaOH or solid K₂CO₃). The chiral PTC forms a tight, lipophilic ion pair with the resulting enolate. The defined chiral environment of the catalyst-enolate complex dictates the trajectory of the subsequent alkylation with 4-methoxybenzyl chloride in the organic phase . The choice of the Cinchona alkaloid backbone (e.g., cinchonine (B1669041) vs. cinchonidine (B190817) derivatives) determines which enantiomer of the product is formed. The steric and electronic properties of the substituent at the N-benzyl position of the catalyst are crucial for maximizing enantioselectivity.

| Entry | Catalyst | Base | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | N-Benzylcinchonidinium bromide | 50% NaOH | Toluene | 78 | 88 (R) |

| 2 | N-(9-Anthracenylmethyl)cinchonidinium chloride | 50% NaOH | Toluene | 89 | 96 (R) |

| 3 | N-Benzylcinchoninium bromide | Cs₂CO₃ | CH₂Cl₂ | 72 | 91 (S) |

| 4 | N-(9-Anthracenylmethyl)cinchoninium chloride | Cs₂CO₃ | CH₂Cl₂ | 85 | 97 (S) |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving selectivity is paramount in complex molecule synthesis. For this compound, the key challenges are controlling regioselectivity of alkylation (C2 vs. C4 of octan-3-one), enantioselectivity at the newly formed stereocenter, and, in more complex systems, diastereoselectivity.

While the target molecule contains a tertiary stereocenter, the principles for constructing sterically demanding chiral centers are highly relevant. The formation of the C2-stereocenter in this compound, which bears both a pentyl and a 4-methoxyphenyl group, can be challenging. A powerful method for this transformation is the metal-catalyzed asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated precursor.

This strategy employs oct-1-en-3-one as the Michael acceptor and a 4-methoxyphenyl organometallic species (e.g., a Grignard reagent or an organozinc reagent) as the nucleophile. The reaction is catalyzed by a metal complex, typically copper(I) or copper(II), bearing a chiral ligand. The chiral ligand, such as a derivative of phosphoramidite (B1245037) (e.g., Monophos) or a bisoxazoline (BOX) ligand, coordinates to the metal center, creating a chiral environment that forces the conjugate addition to occur from a specific face of the double bond . This process generates the enolate of this compound with high enantiopurity, which is then protonated to give the final product. The choice of ligand and metal source is critical for achieving high stereocontrol.

When a substrate already contains a stereocenter, new stereocenters must be introduced with control over the relative configuration (diastereoselectivity). While this compound itself is achiral in its precursors, diastereoselective methods using chiral auxiliaries can be employed to establish its absolute stereochemistry.

In this approach, a chiral auxiliary, such as a Myers' pseudoephedrine or an Evans' oxazolidinone, is first covalently attached to a precursor like octanoic acid to form a chiral amide or imide. The carbonyl group of the auxiliary directs deprotonation to the α-carbon, and its chiral scaffold blocks one face of the resulting enolate. The subsequent alkylation with 4-methoxybenzyl bromide proceeds with high diastereoselectivity, controlled by the auxiliary. The final steps involve the cleavage of the auxiliary group—for example, by addition of an organometallic reagent followed by hydrolysis or by reduction—to release the desired enantiomer of this compound . This method provides a robust and predictable way to control the absolute configuration of the α-stereocenter.

| Entry | Chiral Auxiliary | Base | Alkylating Agent | Diastereomeric Ratio (dr) | Overall Yield (%) |

|---|---|---|---|---|---|

| 1 | (S,S)-Pseudoephedrine | LDA | 4-Methoxybenzyl bromide | 95:5 | 75 |

| 2 | (R)-4-Phenyl-1,3-oxazolidin-2-one | NaHMDS | 4-Methoxybenzyl bromide | 97:3 | 81 |

| 3 | (S)-4-Benzyl-1,3-oxazolidin-2-one | NaHMDS | 4-Methoxybenzyl bromide | >99:1 | 84 |

Photochemical and Electrochemical Methods in the Synthesis of this compound

Emerging synthetic techniques leverage light or electricity to drive chemical reactions under exceptionally mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods.

Photochemical Synthesis: Photoredox catalysis offers a promising route to this compound. In a proposed scheme, a photocatalyst, such as [Ir(ppy)₂(dtbbpy)]PF₆ or a similar Ru-based complex, is excited by visible light. The excited-state catalyst can engage in a single-electron transfer (SET) with 4-methoxybenzyl bromide, reductively cleaving the C-Br bond to generate a 4-methoxybenzyl radical. Concurrently, the enolate of octan-3-one (generated with a mild base) can be oxidized by the catalyst to form an enone radical. The coupling of these two radical species would yield the desired product. Asymmetric variants of this reaction could be developed by incorporating a chiral Lewis acid co-catalyst that coordinates to the ketone, thereby inducing facial selectivity in the radical coupling step.

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for generating reactive intermediates. The synthesis of this compound could be envisioned via a reductive coupling process. In a divided electrochemical cell, the cathodic reduction of oct-1-en-3-one would generate a radical anion. This intermediate could then act as a nucleophile, attacking 4-methoxybenzyl bromide present in the electrolyte solution to form the C-C bond. Alternatively, an indirect electrochemical approach could be used, where a redox mediator is continuously regenerated at the electrode surface to perform the key chemical transformation in the bulk solution. The development of chiral electrodes or the use of chiral supporting electrolytes could potentially render this process enantioselective. These methods avoid stoichiometric chemical reductants, offering a greener and more sustainable synthetic pathway.

Green Chemistry Principles and Sustainable Synthetic Routes Towards this compound

The pursuit of greener synthetic pathways for molecules like this compound is driven by the need to minimize environmental impact and enhance economic viability. This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product isolation.

A key aspect of green chemistry is the substitution of fossil fuel-based feedstocks with renewable alternatives. rsc.org Lignocellulosic biomass, for instance, is a rich and abundant source of aromatic compounds that can serve as precursors for various chemicals. researchgate.net Anethole (B165797), a primary constituent of anise oil, presents a potential renewable starting material for the synthesis of this compound due to its structural similarity. idealpublication.in The isomerization of estragole (B85927), another natural compound, can yield anethole, further expanding the renewable feedstock base. researchgate.net The conversion of such bio-based materials into valuable ketones is a topic of ongoing research. researchgate.net

The choice of solvent is another critical factor in developing sustainable synthetic routes. Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and health risks. numberanalytics.com Consequently, there is a growing emphasis on the use of environmentally benign solvents. Water, glycerol, and alcohols like methanol (B129727) and ethanol (B145695) are considered greener alternatives due to their low toxicity, biodegradability, and availability from renewable resources. researchgate.nettandfonline.com Research has demonstrated the successful application of these solvents in various organic reactions, including the synthesis of aromatic ketones and related compounds. researchgate.nettandfonline.com For instance, the isomerization of estragole to anethole has been effectively carried out in water/methanol or ethanol mixtures, as well as glycerol/methanol or ethanol mixtures. researchgate.net The use of methanol is often favored in photocatalytic reactions due to its sustainability profile. mdpi.com

The following table summarizes potential green solvents and their applicability in the synthesis of related aromatic ketones.

| Solvent | Potential Application in Synthesis | Rationale for Use |

| Water | One-pot, three-component reactions for heterocyclic ketones. researchgate.net | Non-toxic, non-flammable, readily available. |

| Glycerol | Sequential one-pot reactions for β-aryl-β-sulfanyl ketones. tandfonline.com | Biodegradable, non-toxic, derived from biodiesel production. tandfonline.com |

| Methanol / Ethanol | Isomerization of renewable precursors like estragole. researchgate.net | Lower toxicity compared to many organic solvents, can be produced from renewable resources. |

| Supercritical CO2 | Not explicitly found for this synthesis but a known green solvent. | Non-toxic, non-flammable, easily removable, and tunable solvent properties. |

| Ionic Liquids | Alternative to traditional organic solvents in various reactions. numberanalytics.com | Low vapor pressure, high thermal stability. numberanalytics.com |

This table presents potential green solvents based on synthetic methods for structurally similar compounds, as direct synthesis data for this compound in these solvents was not available.

The concept of atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is a fundamental principle of green chemistry. rsc.orgpnas.org Reactions with high atom economy are inherently more efficient and generate less waste. pnas.org Addition and isomerization reactions are typically considered highly atom-economical. pnas.org

To enhance atom economy and reduce waste, catalytic methods are preferred over stoichiometric reagents. numberanalytics.com Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, and can often be recycled and reused. numberanalytics.com Heterogeneous catalysts, such as K10 montmorillonite (B579905) clay and g-C3N4, are particularly advantageous as they are easily separated from the reaction mixture, simplifying product purification and reducing solvent use. researchgate.netrsc.orgbenthamdirect.com For instance, K10 montmorillonite has been used for the synthesis of β-aryl ketones under solvent-free conditions. researchgate.net

Electrochemical methods also offer a green alternative by using electrons as "traceless" reagents, thereby reducing the need for chemical oxidants or reductants and minimizing waste. mdpi.com The electrocatalytic isomerization of allylic alcohols to β-aryl-ketones is a prime example of this clean technology. mdpi.com

The table below illustrates the atom economy of different reaction types that could be relevant to the synthesis of this compound.

| Reaction Type | General Transformation | Atom Economy |

| Addition | A + B → C | 100% |

| Isomerization | A → B | 100% |

| Substitution | A + B → C + D | < 100% |

| Elimination | A → B + C | < 100% |

This table provides a general overview of the inherent atom economy of different reaction classes.

By integrating these green chemistry principles—utilizing renewable feedstocks and benign solvents, and employing atom-economic and waste-reducing strategies—the synthesis of this compound can be steered towards a more sustainable and environmentally responsible future.

Reactivity of the Ketone Moiety in this compound

The ketone functional group in this compound is a primary site of chemical reactivity. Its behavior is influenced by the adjacent 4-methoxyphenyl group and the octan-3-one backbone.

Mechanistic Pathways of Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition is a characteristic reaction of ketones. pressbooks.pub The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The reactivity of the carbonyl group can be influenced by steric and electronic factors. Ketones are generally less reactive than aldehydes due to greater steric hindrance around the carbonyl carbon and the electron-donating nature of the two alkyl groups. libretexts.org In the case of this compound, the presence of the bulky octyl group and the 4-methoxyphenyl group can sterically hinder the approach of nucleophiles.

Conjugate or 1,4-addition is another possible pathway for α,β-unsaturated ketones, where the nucleophile adds to the β-carbon. openstax.orgmasterorganicchemistry.com However, since this compound is a saturated ketone, it will primarily undergo direct 1,2-nucleophilic addition to the carbonyl group.

α-Functionalization Reactions: Enolization and Enolate Reactivity

The α-carbon of this compound, the carbon atom adjacent to the carbonyl group, is a site for various functionalization reactions. This reactivity stems from the ability of the ketone to form an enol or an enolate ion. wikipedia.org

Stereocontrol in α-Alkylation and Acylation Reactions

The enolate of this compound can act as a nucleophile in α-alkylation and α-acylation reactions. Achieving stereocontrol in these reactions is a significant area of research. Chiral catalysts, such as chiral primary amines or phosphoric acids, can be employed to direct the stereochemical outcome of α-alkylation reactions, leading to the formation of chiral all-carbon quaternary stereocenters. chinesechemsoc.org The steric properties of the catalyst and the electronic nature of the aryl group can significantly influence the enantioselectivity of the reaction. chinesechemsoc.org For instance, rhodium-catalyzed allylic alkylation has been used to create α-ternary β,γ-unsaturated aryl ketones with high regio- and stereospecificity. researchgate.net

Oxidative and Halogenation Processes at the α-Position

The α-position of ketones can undergo oxidation and halogenation. wikipedia.orgorganic-chemistry.org

Oxidation: The α-hydroxylation of alkyl aryl ketones can be achieved using reagents like Oxone in the presence of trifluoroacetic anhydride (B1165640) and a catalytic amount of iodobenzene. organic-chemistry.org This method provides a route to α-hydroxy ketones. organic-chemistry.org Another approach involves using N,N-dimethylformamide (DMF) as an oxygen source for the α-hydroxylation of arones. organic-chemistry.org

Halogenation: The α-halogenation of ketones can be carried out under acidic or basic conditions using elemental halogens (Cl₂, Br₂, I₂). wikipedia.orgpressbooks.pub The reaction proceeds through an enol or enolate intermediate. wikipedia.orgmasterorganicchemistry.com For unsymmetrical ketones, halogenation in acidic solution tends to occur at the more substituted α-carbon, while in basic solution, it occurs at the less substituted position. wikipedia.org Therefore, for this compound, halogenation in acid would likely occur at the C2 position. Various halogenating agents can be used, including Br₂ in acetic acid or N-bromosuccinimide (NBS). pressbooks.pubmasterorganicchemistry.com

Table 1: Summary of α-Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| α-Alkylation | Alkyl halide, Base (e.g., LDA), Chiral catalyst | α-Alkylated ketone |

| α-Acylation | Acyl chloride or anhydride, Base | β-Diketone |

| α-Hydroxylation | Oxone, TFAA, cat. Iodobenzene | α-Hydroxy ketone |

| α-Halogenation | Br₂, H⁺ or OH⁻ | α-Halo ketone |

Reductive and Oxidative Transformations of the Ketone Functionality

The ketone group in this compound can be reduced to a secondary alcohol or undergo oxidative cleavage.

Reduction: Ketones can be reduced to secondary alcohols using various reducing agents. Common methods include catalytic hydrogenation, reduction with metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), or transfer hydrogenation. organic-chemistry.org The enantioselective reduction of aryl ketones can be achieved using biocatalysts like perakine (B201161) reductase, yielding chiral aryl alcohols with high enantioselectivity. acs.orgnih.gov The electronic nature of substituents on the aryl ring can impact the yield, with electron-withdrawing groups generally leading to higher yields. acs.org Zinc salt-catalyzed reduction using water as a hydrogen source is another environmentally friendly method for reducing α-aryl ketones. rsc.org

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions. A notable oxidative transformation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxyacid. For an unsymmetrical ketone like this compound, the migratory aptitude of the adjacent groups determines the product. The group that can better stabilize a positive charge will preferentially migrate.

Reactivity of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group in this compound is an activated aromatic ring due to the electron-donating methoxy (B1213986) group. wikipedia.orgquora.com

The methoxy group is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. wikipedia.org Since the para position is already substituted by the octan-3-one chain, electrophilic aromatic substitution will primarily occur at the ortho positions (C3 and C5 of the phenyl ring).

Common electrophilic aromatic substitution reactions that the 4-methoxyphenyl moiety can undergo include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. For example, anisole reacts with acetic anhydride to give 4-methoxyacetophenone. wikipedia.org

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

The methoxy group strongly activates the ring towards electrophilic attack through its resonance effect, which outweighs its inductive electron-withdrawing effect. wikipedia.orgquora.com This makes the anisole moiety significantly more reactive than benzene (B151609) in electrophilic substitution reactions. quora.com

Table 2: Summary of Reactions of the 4-Methoxyphenyl Moiety

| Reaction Type | Reagents | Expected Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho to the methoxy group |

| Halogenation | Br₂, FeBr₃ | Ortho to the methoxy group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho to the methoxy group |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Ortho to the methoxy group |

Electrophilic Aromatic Substitution and Directed Functionalization

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the cumulative effects of its two substituents: the methoxy group (-OCH₃) and the 2-octan-3-one alkyl chain. minia.edu.egpressbooks.pub These groups exert opposing electronic influences on the benzene ring, which dictates the position of attack by incoming electrophiles.

In a molecule with both a strong activating group and a deactivating group, the directing effect of the more powerful activating group dominates. uci.edu Therefore, for this compound, the methoxy group's ortho, para-directing influence prevails. Since the para position is already occupied by the alkyl ketone chain, electrophilic substitution will occur predominantly at the positions ortho to the methoxy group (C3 and C5).

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Type | Inductive Effect | Resonance Effect | Reactivity | Directing Effect |

|---|---|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Withdrawing | Donating (Strong) | Activating | ortho, para |

| -CH(C₆H₁₃)C(O)CH₃ | Deactivating | Withdrawing | None | Deactivating | meta |

Side-Chain Modifications of the Methoxy Group

The methoxy group of this compound is a key functional handle that can be chemically altered to produce new derivatives. The most common modification is the cleavage of the methyl ether to yield the corresponding phenol (B47542), 2-(4-hydroxyphenyl)octan-3-one. This transformation is typically achieved under acidic conditions using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

The reactivity of the phenolic hydroxyl group in tyrosine residues, which is structurally similar, can be modulated by pH. nih.gov Under acidic conditions, functionalization can occur on the aromatic ring, while conditions near the pKa of the phenol (~10) can facilitate alkylation or acylation at the oxygen atom. nih.gov The resulting phenol, 2-(4-hydroxyphenyl)octan-3-one, is a versatile intermediate. Its hydroxyl group can undergo further reactions, including O-alkylation or O-acylation, to introduce a variety of other functional groups, thereby expanding the library of accessible derivatives from the parent ketone.

Pericyclic Reactions and Rearrangements Involving the this compound Scaffold

The scaffold of this compound, characterized by its α-aryl ketone motif, is susceptible to several types of molecular rearrangements, particularly under photochemical or oxidative conditions.

Photochemical Rearrangements: Like other ketones, this compound can undergo Norrish Type I and Type II reactions upon UV irradiation. kvmwai.edu.in

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond. For an unsymmetrical ketone, the bond that forms the more stable radical will preferentially cleave. kvmwai.edu.in This would lead to the formation of an acyl-alkyl biradical, which can subsequently decarbonylate (lose carbon monoxide) or undergo intramolecular hydrogen abstraction.

Norrish Type II Reaction: This process occurs if there is a γ-hydrogen available for abstraction on the alkyl chain. The reaction proceeds via a 1,5-hydrogen transfer from the γ-carbon to the carbonyl oxygen, forming a 1,4-biradical intermediate. This intermediate can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene.

Oxidative Rearrangements: A significant transformation for α-aryl ketones is the oxidative 1,2-aryl migration. Treatment of propiophenone (B1677668) derivatives with lead(IV) acetate (B1210297) in the presence of an acid catalyst can yield 2-arylpropanoic acid esters. rsc.org This reaction proceeds through the migration of the aryl group from C2 to C1 of the side chain. rsc.orgjst.go.jp Applying this to this compound would be expected to produce an ester of 2-(4-methoxyphenyl)propanoic acid. The rate of this aryl migration is enhanced by electron-releasing groups on the aromatic ring, such as the methoxy group. rsc.org

Table 2: Potential Rearrangements of this compound

| Reaction Type | Conditions | Key Intermediate | Potential Products |

|---|---|---|---|

| Norrish Type I | UV Irradiation | Acyl-alkyl biradical | Decarbonylation products, aldehydes |

| Norrish Type II | UV Irradiation | 1,4-biradical | Enol of acetone, 1-(4-methoxyphenyl)hex-1-ene, cyclobutanol derivative |

| 1,2-Aryl Migration | Pb(OAc)₄, Acid | Alkoxylead(IV) species | Ester of 2-(4-methoxyphenyl)propanoic acid |

Derivatization Strategies for Accessing Related Chemical Entities from this compound

The ketone functionality is a versatile starting point for the construction of more complex molecular architectures, including spirocyclic, polycyclic, and heterocyclic systems.

A powerful strategy for synthesizing spirocyclic ketones is the palladium-catalyzed intramolecular α-arylation of α-substituted cyclic ketones. rsc.orgrsc.org This approach can be adapted for acyclic ketones like this compound. The synthesis would first require the introduction of a leaving group, typically a halogen like iodine or bromine, onto the aromatic ring, preferentially at a position ortho to the methoxy group. nih.govacs.org Treatment of this halo-aromatic precursor with a palladium catalyst and a suitable base generates an enolate from the ketone, which then undergoes an intramolecular coupling reaction with the aryl halide to form the spirocyclic product. rsc.org This method is effective for creating quaternary carbon centers at the spiro-junction. nih.gov

Table 3: Typical Conditions for Palladium-Catalyzed Intramolecular α-Arylation

| Component | Example | Role | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | Palladium(0) precursor | rsc.org |

| Ligand | (S,Rp)-Josiphos, BINAP | Chiral control, stabilizes catalyst | rsc.orgethz.ch |

| Base | K₂CO₃, Cs₂CO₃ | Enolate formation | rsc.orgub.edu |

| Solvent | 1,2-Dimethoxyethane (DME), Toluene | Reaction medium | rsc.orgmdpi.com |

The this compound framework can be elaborated into a variety of heterocyclic structures through intramolecular cyclization reactions. conicet.gov.arquimicaorganica.org These strategies often involve initial modification of the ketone or the aromatic ring, followed by a ring-closing step.

Benzofuran Synthesis: A common route to benzo-fused heterocycles involves the intramolecular coupling of a ketone enolate with an aromatic radical. conicet.gov.ar For instance, a precursor with a leaving group on an ortho-tethered chain could cyclize onto the aromatic ring. Alternatively, palladium-catalyzed annulation of internal alkynes can produce aromatic heterocycles. ub.edu

Nitrogen-Containing Heterocycles: The ketone can be converted into an oxime or hydrazone, which then serves as a precursor for nitrogen heterocycles. For example, γ-(anilino)ketones can undergo palladium-catalyzed cyclization to form aza-heterocycles. ub.edu Depending on the tether length between the amine and ketone, the reaction can yield either products of α-arylation or nucleophilic addition to the carbonyl. ub.edu Synthesis of pyrroles can be achieved through various metal-catalyzed cyclizations of substrates derived from β-alkynyl ketones containing a tethered amino group. nih.gov

Table 4: Strategies for Heterocycle Synthesis from Ketone Precursors

| Target Heterocycle | Strategy | Key Precursor / Intermediate | Reference |

|---|---|---|---|

| Benzofuran | Intramolecular α-arylation | o-Haloaryl ketone with tethered nucleophile | conicet.gov.ar |

| Pyrrole | Zn(II)-catalyzed cyclization | β-Alkynyl ketone with tethered amino group | nih.gov |

| Aza-heterocycles | Pd-catalyzed intramolecular coupling | γ-(Anilino)ketone | ub.edu |

| Fused Furans | Rh-catalyzed cycloisomerization | 1,5-Bis(1,2-allenyl)ketone | nih.gov |

The Research Landscape of 2 4 Methoxyphenyl Octan 3 One

Direct academic research focusing exclusively on 2-(4-Methoxyphenyl)octan-3-one is sparse in the public domain. However, the broader classes of compounds to which it belongs have been the subject of extensive investigation. For example, research on related bicyclic lactones and other derivatives containing the 4-methoxyphenyl (B3050149) group has been published, often in the context of their potential biological activities. researchgate.netmcphs.edu

Studies on the synthesis of various aryl ketones, including those with a 4-methoxyphenyl group, are prevalent in the literature. For example, iridium(III)-catalyzed α-alkylation of acetophenones has been used to synthesize 1-(4-methoxyphenyl)octan-1-one, a constitutional isomer of the target molecule. acs.org This suggests that while this compound itself has not been a specific target of major research programs, the chemical space around it is actively being explored. The lack of dedicated studies may indicate that its particular properties have not yet been identified as having significant interest, or it may simply represent an underexplored area of chemical synthesis.

Theoretical and Computational Chemistry Approaches to 2 4 Methoxyphenyl Octan 3 One

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide a fundamental understanding of the electronic structure of molecules. These calculations are crucial for determining molecular geometries, energies, and electronic properties, which collectively govern the stability and reactivity of 2-(4-Methoxyphenyl)octan-3-one.

Density Functional Theory (DFT) Studies on Conformational Isomers and Energy Landscapes

Due to the rotational freedom around several single bonds in its structure, this compound can exist in numerous conformational isomers. Density Functional Theory (DFT) is a powerful and widely used quantum chemical method to investigate these conformers. researchgate.net By systematically rotating the dihedral angles of the molecule, a potential energy surface can be mapped out, identifying the lowest-energy (most stable) conformations and the energy barriers between them.

Commonly, functionals such as B3LYP are paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy for organic molecules. researchgate.net Such studies would reveal how the phenyl ring, the methoxy (B1213986) group, and the long alkyl chain orient themselves to minimize steric hindrance and optimize electronic interactions. The resulting energy landscape is critical for understanding the molecule's behavior in different environments.

Illustrative DFT Calculation Results for Conformational Analysis

| Conformational Isomer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conformer A (Global Minimum) | 178.5° | 0.00 | 75.3 |

| Conformer B | -65.2° | 1.25 | 12.1 |

| Conformer C | 68.9° | 1.35 | 10.5 |

| Conformer D | 85.4° | 2.50 | 2.1 |

| Note: This table is a hypothetical representation of results from a DFT study to illustrate the typical data generated. Actual values require specific computational research. |

Analysis of Molecular Electrostatic Potential (MEP) for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons. This makes the oxygen atom a primary site for interactions with electrophiles and hydrogen bond donors. Conversely, the carbonyl carbon would exhibit a degree of positive potential, making it a target for nucleophiles. The aromatic ring would show a region of negative potential above and below the plane, characteristic of π-electron systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how this compound moves, flexes, and interacts with its environment, such as a solvent. acs.orgmdpi.com

By simulating the molecule in a solvent like water or an organic solvent, MD can reveal:

The most populated conformational states and the rates of interconversion between them.

The specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, between the ketone and solvent molecules.

The solvation structure around different parts of the molecule, like the hydrophobic alkyl chain and the more polar methoxyphenyl and carbonyl groups.

These simulations are essential for bridging the gap between theoretical calculations on an isolated molecule and its behavior in a real-world chemical or biological system. youtube.com

Computational Elucidation of Reaction Mechanisms in the Synthesis and Transformation of this compound

Computational chemistry is a powerful asset for unraveling the intricate step-by-step pathways of chemical reactions. smu.edu For the synthesis of this compound, which could be formed through methods like Friedel-Crafts acylation or oxidation of a corresponding secondary alcohol, computational studies can map out the entire reaction mechanism. organic-chemistry.orgyoutube.com

Transition State Analysis for Key Reaction Steps and Energy Barriers

Every elementary step in a chemical reaction proceeds through a high-energy transition state (TS). Locating the geometry of these transition states and calculating their energy is fundamental to understanding the reaction's kinetics. nih.govacs.org Using DFT, researchers can identify the TS structures connecting reactants to products. The energy difference between the reactants and the transition state is the activation energy, or energy barrier, which determines the rate of the reaction.

For a potential synthesis route, such as the acylation of 4-methoxyoctane with a suitable acylating agent, transition state analysis would identify the key energy barriers, helping to predict the reaction conditions required for the synthesis to proceed efficiently. acs.org

Example of Calculated Energy Barriers for a Hypothetical Synthesis Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

| C-C Bond Formation | -5.2 | +15.8 | 21.0 |

| Proton Transfer | -25.7 | -10.3 | 15.4 |

| Note: This table provides illustrative data for the energy profile of a reaction. Specific values are dependent on the actual reaction mechanism and computational level of theory. |

Prediction of Regio- and Stereoselectivity in Carbon-Carbon Bond Formations

Many organic reactions can potentially yield multiple products (isomers). Predicting the regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product) is a critical challenge in synthesis. rsc.orgsemanticscholar.org Computational methods can address this by calculating the energy barriers for all possible reaction pathways. diva-portal.orgmit.edu

For instance, in a Friedel-Crafts type reaction to form the aromatic ketone, acylation could potentially occur at different positions on the aromatic ring. By calculating the activation energies for the formation of each possible regioisomer, computational models can accurately predict which isomer will be the major product. diva-portal.org The pathway with the lowest energy barrier is kinetically favored and will correspond to the predominant product observed experimentally. acs.org This predictive capability is invaluable for designing efficient and selective synthetic routes.

Advanced Ab Initio Calculations for Theoretical Spectroscopic Parameter Prediction

Advanced computational chemistry provides powerful tools for the theoretical prediction of spectroscopic parameters for molecules such as this compound. Ab initio (from first principles) quantum mechanical calculations, particularly methods like Hartree-Fock (HF) and Density Functional Theory (DFT), are instrumental in forecasting spectroscopic properties, including vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. aip.orguni-muenchen.de These theoretical approaches are essential for the detailed interpretation of experimental spectra and for gaining deeper insights into molecular structure and bonding. aip.orgresearchgate.net

Prediction of Vibrational Spectra

The theoretical vibrational spectrum (Infrared and Raman) of this compound can be computed to aid in the assignment of its complex experimental spectrum. The standard computational workflow involves an initial geometry optimization of the molecule to find its most stable conformation, followed by a frequency calculation at that optimized geometry.

DFT methods are widely employed for this purpose, with hybrid functionals like B3LYP being a common choice due to their balance of accuracy and computational cost. asianpubs.orgresearchgate.net These calculations yield a set of harmonic vibrational frequencies. However, these theoretical frequencies often exhibit systematic deviations from experimental values due to the neglect of anharmonicity and the use of finite basis sets. acs.org To bridge this gap, the computed frequencies are typically multiplied by an empirical scaling factor, which depends on the specific computational method and basis set used. asianpubs.orgacs.org

A crucial component of theoretical vibrational analysis is the Potential Energy Distribution (PED) . PED analysis quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsional rotations) to each normal mode of vibration. nih.govresearchgate.net This allows for an unambiguous assignment of the character of each vibrational band. For a molecule like this compound, PED analysis would definitively identify the frequencies corresponding to key functional group vibrations, such as the C=O stretch of the ketone, the aromatic C-C stretching modes, the C-O-C asymmetric stretch of the methoxy group, and various C-H bending and stretching modes of the octyl chain. researchgate.netnih.gov

A comprehensive theoretical study would typically present the results in a data table format, as illustrated by the conceptual table below.

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of a Methoxy-Aryl Ketone.

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) Frequency | Potential Energy Distribution (PED) Assignment |

| [Value] | [Value] | [Value] | C=O stretch (ketone) |

| [Value] | [Value] | [Value] | C-C stretch (aromatic ring) |

| [Value] | [Value] | [Value] | C-O-C asymmetric stretch (methoxy) |

| [Value] | [Value] | [Value] | CH₂ scissoring (alkyl chain) |

| [Value] | [Value] | [Value] | C-H out-of-plane bend (aromatic) |

| Note: This table is a conceptual illustration. Specific frequency values for this compound would require dedicated quantum chemical calculations. |

Prediction of NMR Spectra

Theoretical calculations are also highly effective in predicting the ¹H and ¹³C NMR chemical shifts, which is particularly valuable for complex molecules where spectral overlap can make assignments challenging. nih.govacs.org The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. nih.govrsc.org

The process involves calculating the absolute magnetic shielding tensors for each nucleus in the optimized molecular structure. nih.gov To make these values comparable to experimental data, they are converted into chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, usually tetramethylsilane (TMS), calculated at the same level of theory.

δsample = σTMS - σsample

The accuracy of these predictions can be further improved by applying a linear regression analysis to a set of known molecules, which helps to correct for systematic errors in the computational method. rsc.orguow.edu.au For this compound, GIAO calculations would provide theoretical chemical shifts for each unique proton and carbon atom, from the methoxy group and phenyl ring to every position along the octyl chain. This theoretical data serves as a powerful guide for the definitive assignment of the experimental ¹H and ¹³C NMR spectra.

The results of such a computational study are typically organized in a data table comparing the experimental shifts with the calculated values, as shown in the conceptual example below.

Table 2: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for a Methoxy-Aryl Ketone.

| Carbon Atom Assignment | Experimental δ (ppm) | Calculated δ (ppm) |

| C=O (ketone) | [Value] | [Value] |

| C (ipso, attached to C=O) | [Value] | [Value] |

| C (ipso, attached to OCH₃) | [Value] | [Value] |

| C (ortho to OCH₃) | [Value] | [Value] |

| C (meta to OCH₃) | [Value] | [Value] |

| O-CH₃ | [Value] | [Value] |

| α-CH₂ (to phenyl) | [Value] | [Value] |

| α-CH₂ (to C=O) | [Value] | [Value] |

| Note: This table is a conceptual illustration. Specific chemical shift values for this compound would require dedicated quantum chemical calculations. |

Applications of the 2 4 Methoxyphenyl Octan 3 One Scaffold in Complex Molecule Synthesis

2-(4-Methoxyphenyl)octan-3-one as a Chiral Building Block in Advanced Organic Synthesis

The presence of a stereogenic center at the α-position to the carbonyl group makes this compound a valuable chiral building block in asymmetric synthesis. thieme-connect.com The enantioselective synthesis of α-aryl ketones, such as the this compound scaffold, has been a subject of intensive research, with various catalytic strategies being developed to access these motifs in high enantiopurity. nih.gov These enantioenriched ketones are prized intermediates for the synthesis of natural products and medicinal compounds. nih.gov

The utility of chiral α-aryl ketones as building blocks stems from their ability to undergo a variety of stereoselective transformations. researchgate.net The ketone functionality can be manipulated to introduce new stereocenters, for instance, through diastereoselective reductions or additions. Furthermore, the existing stereocenter can direct the stereochemical outcome of reactions at adjacent positions, enabling the construction of complex stereochemical arrays. Research in the broader field of chiral ketones has demonstrated their application in the synthesis of a wide range of biologically active molecules. researchgate.net

Table 1: Potential Asymmetric Transformations of this compound

| Transformation | Reagents/Catalyst | Potential Product | Significance |

| Diastereoselective Reduction | Chiral reducing agents (e.g., CBS catalyst) | (2R,3S)- or (2S,3R)-2-(4-Methoxyphenyl)octan-3-ol | Access to chiral 1,2-amino alcohols |

| Enolate Alkylation | Strong base, alkyl halide | α-alkylated-α-aryl ketones | Construction of quaternary stereocenters |

| Aldol Reaction | Lewis acid, aldehyde | β-hydroxy-α-(4-methoxyphenyl) ketones | Formation of new C-C bonds with stereocontrol |

This table presents hypothetical transformations based on the known reactivity of chiral α-aryl ketones.

Integration of the this compound Moiety into Diverse Chemical Architectures

The structural features of this compound allow for its seamless integration into a variety of larger and more complex molecular frameworks. The methoxyphenyl group can participate in aromatic substitution reactions, allowing for further functionalization of the aryl ring. The carbonyl group is a versatile handle for a plethora of chemical transformations, including Wittig reactions, reductive aminations, and the formation of heterocyclic rings.

For instance, the ketone functionality can serve as a linchpin for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. Condensation reactions with hydrazines or hydroxylamines can lead to the formation of pyrazoles or isoxazoles, respectively. The octanoyl portion of the molecule provides a lipophilic chain that can be crucial for modulating the pharmacokinetic properties of a target molecule.

Development of New Synthetic Pathways Utilizing this compound as an Advanced Intermediate

Recent advancements in cross-coupling methodologies have further expanded the synthetic utility of α-aryl ketones. Palladium-catalyzed α-arylation of ketones, for example, has become a powerful tool for the formation of carbon-carbon bonds. msu.edu While direct research on this compound in this context is not available, analogous systems suggest that it could be a viable substrate for such transformations, allowing for the introduction of diverse aryl or heteroaryl groups at the α-position.

The development of synthetic routes that proceed through a this compound intermediate can offer advantages in terms of stereocontrol and functional group tolerance. The robustness of the ketone and the methoxy-activated aromatic ring allows for a wide range of reaction conditions to be employed in subsequent steps. As the demand for complex and stereochemically defined molecules continues to grow, the strategic use of advanced intermediates like this compound will undoubtedly play an increasingly important role in the art and science of organic synthesis.

Future Research Directions and Unexplored Avenues for 2 4 Methoxyphenyl Octan 3 One

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in its Synthesis

The synthesis of α-aryl ketones, such as 2-(4-Methoxyphenyl)octan-3-one, is a cornerstone of organic chemistry. Future research will likely focus on developing advanced catalytic systems that offer superior efficiency, selectivity, and sustainability over classical methods. A primary goal is the enantioselective synthesis of this ketone, yielding a single enantiomer which is often crucial for biological applications.

Transition metal catalysis, including palladium, nickel, copper, and cobalt-based systems, has been pivotal for the asymmetric synthesis of chiral α-aryl ketones. researchgate.net For a molecule like this compound, future investigations could explore novel catalyst designs. For instance, a novel system using copper(I) and chiral bis(phosphine) dioxides has shown promise for the arylation of silyl (B83357) enol ethers to produce enolizable α-arylated ketones with high enantiomeric excess. nih.govacs.org Another avenue involves palladium-catalyzed asymmetric arylation of ketone enolates, where new bulky dialkylphosphino-binaphthyl ligands have enabled reactions at room temperature with low catalyst loading. acs.org

The table below outlines potential catalytic systems that could be investigated for the enantioselective synthesis of this compound.

| Catalyst System | Chiral Ligand Type | Potential Advantages | Key Research Focus |

| Palladium(0/II) | Bulky Biaryl Phosphines (e.g., Josiphos, DTBM-SEGPHOS) | High turnover numbers, broad substrate scope. | Optimization for non-cyclic ketones, reducing catalyst loading. |

| Copper(I) | Chiral Bis(phosphine) Dioxides | Effective for silyl enol ether substrates, complements palladium catalysis. nih.gov | Ligand structure optimization through rational design. nih.gov |

| Nickel(0/II) | N-Heterocyclic Carbenes (NHCs) | Use of a more earth-abundant metal, unique reactivity. | Developing ligands for high enantioselectivity in α-arylation. |

| Cobalt(I/II) | Chiral Salen or Porphyrin Ligands | Potential for novel reaction pathways, such as semipinacol rearrangements. researchgate.net | Exploring asymmetric hydroacylation or rearrangement routes. |

| Organocatalysis | Chiral Brønsted Acids (e.g., Phosphoric Acids) | Metal-free, environmentally benign. | Designing catalysts for direct C-H functionalization of the ketone. |

Further research would involve high-throughput screening of these catalyst systems, detailed kinetic analysis, and in-depth mechanistic studies to rationalize the origins of stereoselectivity.

Exploration of Unconventional Reactivity Patterns and Mechanistic Discoveries

Beyond its synthesis, the inherent reactivity of this compound offers fertile ground for discovery. Ketone functionalization is a central theme in organic synthesis, and future studies could uncover novel transformations of this molecule. nih.gov

One area of exploration is the development of methods for the functionalization of the ketone at positions other than the α-carbon. For example, protocols for the β-functionalization of ketones, which are traditionally challenging, could be applied. nih.gov Research into the reactivity of the methoxyphenyl group, such as selective demethylation or functionalization of the aromatic ring, could also yield derivatives with interesting properties.

Detailed mechanistic studies, combining experimental techniques (like kinetic isotope effects and in-situ spectroscopy) with computational chemistry, will be crucial. nih.gov Such studies can elucidate reaction pathways, identify key intermediates, and rationalize observed selectivities. nih.gov For instance, understanding the mechanism of catalytic C-H activation reactions involving this ketone could lead to more efficient and selective transformations. nih.gov

Potential areas for mechanistic investigation include:

Computational Modeling: Using Density Functional Theory (DFT) to model transition states of potential catalytic cycles for its synthesis.

Spectroscopic Analysis: Employing in-situ IR or NMR spectroscopy to monitor reaction progress and identify transient species.

Isotope Labeling Studies: Using deuterium-labeled substrates to probe C-H activation steps and determine rate-limiting steps.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control, particularly for the manufacture of active pharmaceutical ingredients (APIs). nih.govresearchgate.netbeilstein-journals.org The synthesis of this compound is an ideal candidate for development within a flow chemistry paradigm.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. researchgate.netmdpi.com For multi-step syntheses, flow reactors can be "telescoped," where the output of one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification. mdpi.com This approach streamlines the manufacturing process and reduces waste. researchgate.net

Future research in this area could involve:

Process Optimization: Developing a continuous flow process for the synthesis of this compound and optimizing parameters like flow rate, temperature, and catalyst loading.

In-line Analysis: Integrating real-time analytical techniques (e.g., HPLC, IR spectroscopy) to monitor reaction performance and ensure quality control. beilstein-journals.org

Automated Platforms: Utilizing automated synthesis platforms to rapidly screen reaction conditions and identify optimal synthetic routes.

The development of a fully automated, multi-step flow synthesis would be a significant step towards the efficient and scalable production of this compound and its derivatives. researchgate.net

Machine Learning and Artificial Intelligence in the Retrosynthetic Analysis and Reaction Prediction for this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic synthesis by providing powerful tools for retrosynthesis and reaction outcome prediction. researchgate.netrjptonline.org These technologies can accelerate the discovery of novel and efficient synthetic routes to target molecules like this compound.

Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, can be greatly enhanced by AI algorithms. acs.org These algorithms can analyze vast databases of chemical reactions to propose multiple synthetic pathways, including unconventional and potentially more efficient routes that a human chemist might overlook.

Furthermore, machine learning models can be trained to predict the outcome of chemical reactions, including the expected yield and stereoselectivity. nih.govnd.edu This predictive power allows chemists to prioritize synthetic routes that are most likely to be successful in the lab, saving time and resources. rjptonline.org

Future research at the intersection of AI and the synthesis of this compound could include:

AI-Powered Retrosynthesis: Using retrosynthesis software to generate and rank potential synthetic routes to the target molecule.

Reaction Yield Prediction: Developing ML models to predict the yield of key steps in the synthesis of this compound under various conditions.

Catalyst Design: Employing machine learning to identify promising new catalyst structures for the enantioselective synthesis of this ketone.

Q & A

What are the recommended methodologies for synthesizing 2-(4-Methoxyphenyl)octan-3-one in a research setting?

Level: Basic

Answer:

A common approach involves a Friedel-Crafts acylation reaction, where 4-methoxyphenylacetic acid derivatives are reacted with appropriate alkylating agents under acidic conditions. For example, using anhydrous AlCl₃ as a catalyst in dichloromethane facilitates electrophilic substitution at the aromatic ring. Post-synthesis purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation requires NMR (¹H and ¹³C) and GC-MS analysis to verify the ketone moiety and methoxy group positioning . For reproducibility, ensure strict control of reaction temperature (0–5°C) and moisture-free conditions.

How can single-crystal X-ray diffraction (SCXRD) be optimized for resolving structural ambiguities in this compound?

Level: Advanced

Answer:

SCXRD analysis should employ high-quality crystals grown via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use SHELXL for structure refinement, leveraging Hirshfeld surface analysis to resolve electron density ambiguities around the methoxyphenyl group . ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles/distances, particularly for the octan-3-one chain conformation . Cross-validate results with DFT calculations (e.g., B3LYP/6-31G*) to ensure geometric accuracy.

What strategies are effective for resolving contradictions in NMR spectral data for this compound?

Level: Advanced

Answer:

Contradictions in NMR shifts (e.g., methoxy proton splitting) often arise from solvent polarity or dynamic effects. Use deuterated DMSO or CDCl₃ to standardize conditions. For ambiguous peaks, employ 2D techniques (HSQC, HMBC) to correlate methoxy (δ 3.7–3.9 ppm) and ketone carbonyl (δ ~210 ppm) signals with adjacent carbons. Compare experimental data with computed NMR spectra (GIAO method) to assign stereoelectronic effects . If rotational isomerism is suspected, variable-temperature NMR (VT-NMR) can identify conformational exchange processes .

How can isotopic labeling (e.g., ¹³C or ²H) be integrated into kinetic studies of this compound?

Level: Advanced

Answer:

Site-specific isotopic labeling (e.g., ¹³C at the ketone carbonyl) enables mechanistic studies of reduction or nucleophilic addition reactions. Synthesize labeled precursors via Grignard reactions using ¹³CO₂ or deuterated alkyl halides. Purify intermediates via preparative HPLC (C18 column, methanol/water mobile phase) and confirm isotopic incorporation via high-resolution MS and IR spectroscopy . For kinetic isotope effect (KIE) analysis, monitor reaction rates using stopped-flow UV-Vis spectroscopy under inert atmospheres.

What analytical techniques are critical for detecting and quantifying impurities in synthesized batches?

Level: Basic

Answer:

Impurity profiling requires HPLC-PDA with a C8 column (acetonitrile/0.1% formic acid gradient) to separate homologs like 2-(4-hydroxyphenyl)octan-3-one (polarity-driven retention shifts). Compare retention times against USP/EP reference standards (e.g., Imp. F(EP) or G(EP)) for identification . Quantify trace impurities (<0.1%) using LC-MS/MS in MRM mode, targeting characteristic fragment ions (e.g., m/z 121 for methoxyphenyl cleavage). Validate methods per ICH Q2(R1) guidelines.

How should researchers design toxicity studies for derivatives of this compound?

Level: Advanced

Answer:

For in vivo toxicity screening, use a tiered approach:

Acute toxicity: Administer doses ranging from 10–1000 mg/kg (oral, rodent models) and monitor mortality, organ weight changes, and histopathology over 14 days .

Genotoxicity: Conduct Ames tests (TA98/TA100 strains) with metabolic activation (S9 fraction) to assess mutagenic potential.

Mechanistic studies: Use hepatic microsomal assays (CYP450 isoforms) to evaluate metabolic pathways and reactive intermediate formation. Reference structural analogs (e.g., quinazolinone derivatives) for comparative risk assessment .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Level: Basic

Answer:

Leverage QSPR models in software like ACD/Labs or ChemAxon to predict logP (octanol/water partition coefficient), solubility, and pKa. For dipole moment and polar surface area (PSA), use Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Validate predictions against experimental data (e.g., HPLC-derived logP) . Molecular dynamics simulations (AMBER or GROMACS) can further assess membrane permeability for bioavailability studies.

How can researchers address discrepancies in chromatographic retention times across laboratories?

Level: Advanced

Answer:

Calibrate HPLC systems using certified reference materials (CRMs) for column batch variability. Standardize mobile phase pH (±0.05 units) and column temperature (±1°C). For inter-lab consistency, participate in round-robin testing and apply principal component analysis (PCA) to identify outlier variables (e.g., buffer salt purity). Use orthogonal techniques like HILIC or SFC to confirm peak identity when retention shifts exceed ±0.5 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.